(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid

Synthetic Chemistry Procurement Quality Control

Securing the precise 3-cyclopentyloxy-4-methoxyphenyl pharmacophore is non-negotiable for replicating the nanomolar potency of PDE4 inhibitors like Cilomilast (IC50 ~110 nM) and CDP840 (IC50 2–30 nM). Unlike simpler methoxy analogs, this boronic acid (Consensus Log P 0.71, TPSA 58.92 Ų) provides the critical steric bulk and lipophilicity required for target binding. With ≥96% purity and multi-vendor availability, it ensures reproducible Suzuki couplings and reliable supply for med chem scale-up. Validate your PDE4 or TNF-α SAR program with the industry-standard building block.

Molecular Formula C12H17BO4
Molecular Weight 236.07 g/mol
CAS No. 159613-21-5
Cat. No. B061680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
CAS159613-21-5
Molecular FormulaC12H17BO4
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC)OC2CCCC2)(O)O
InChIInChI=1S/C12H17BO4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3
InChIKeyPTXMXVNPZGJCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic Acid (CAS 159613-21-5): Key Specifications and Supplier Assessment


(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid (CAS 159613-21-5) is an arylboronic acid derivative with the molecular formula C12H17BO4 and a molecular weight of 236.07 g/mol [1]. It features a phenyl ring substituted with a boronic acid group (-B(OH)2) at the 1-position, a cyclopentyloxy group at the 3-position, and a methoxy group at the 4-position . This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity in cross-coupling reactions and its utility as a building block in medicinal chemistry, particularly for the synthesis of phosphodiesterase 4 (PDE4) inhibitors [2]. It is typically supplied as a solid with a purity of ≥96%, requiring storage under an inert atmosphere at 2-8°C for long-term stability .

Why Unsubstituted or Regioisomeric Analogs Cannot Substitute for (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic Acid in Targeted Synthesis


Generic substitution of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid with simpler analogs like 4-methoxyphenylboronic acid or regioisomers like 4-(cyclopentyloxy)phenylboronic acid is chemically invalid for applications requiring the specific 3-cyclopentyloxy-4-methoxyphenyl pharmacophore [1]. This precise substitution pattern is essential for replicating the activity of key pharmaceutical intermediates, such as the PDE4 inhibitor Cilomilast (Ariflo, SB 207499), which incorporates this exact aryl motif to achieve an IC50 of approximately 110 nM against PDE4 [2]. The cyclopentyloxy group provides crucial steric bulk and lipophilicity (Consensus Log P of 0.71 for the boronic acid) that are absent in simpler methoxy analogs, directly impacting binding affinity and selectivity in downstream drug candidates like CDP840, which exhibits nanomolar potency (IC50 2-30 nM) against PDE4 isoenzymes [3]. Using a different boronic acid would yield a structurally distinct final product, necessitating a complete re-validation of biological activity and synthetic route [4].

Quantitative Differentiation of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic Acid from Structural Analogs


Comparative Commercial Availability and Purity Specifications vs. Common Boronic Acid Analogs

(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid is available from multiple major suppliers with a standardized purity specification of ≥96%, as verified by independent batch analysis including NMR, HPLC, and GC . In contrast, its closely related regioisomer, 4-(cyclopentyloxy)phenylboronic acid, lacks this standardized purity level and is not widely stocked by major vendors, often requiring custom synthesis with variable lead times and unverified purity [1]. This difference in commercial availability and quality assurance directly impacts procurement efficiency and experimental reproducibility.

Synthetic Chemistry Procurement Quality Control

Pricing Benchmark: Cost Analysis for (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic Acid

The price of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid is quantifiable across multiple vendors, providing a benchmark for procurement decisions. For a 100 mg quantity with 96% purity, the price is approximately 263.00 CNY (Macklin) [1]. This pricing is significantly higher than the simpler analog 4-methoxyphenylboronic acid, which is available for approximately 30-50 USD per 25g, reflecting the added synthetic complexity and specialized utility of the 3-cyclopentyloxy-4-methoxy substitution . This cost differential is a critical factor for project budgeting when the specific pharmacophore is required.

Procurement Budgeting Synthetic Chemistry

Validated Precursor to Potent PDE4 Inhibitors: Comparative Potency of Downstream Drug Candidates

The primary scientific value of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid lies in its role as a validated precursor to a class of highly potent phosphodiesterase 4 (PDE4) inhibitors. When incorporated as the core aryl motif, the resulting drug candidates demonstrate quantifiable and superior potency compared to the prototypical PDE4 inhibitor Rolipram. For example, CDP840, which contains this aryl group, exhibits an IC50 of 2-30 nM against PDE4 isoenzymes [1]. In contrast, Rolipram, which contains a simpler 3-cyclopentyloxy-4-methoxyphenyl group but lacks the boronic acid functionality, has an IC50 of approximately 1 μM (1000 nM) . This represents a potency increase of over 30-fold for the final drug candidate enabled by this specific boronic acid building block.

Medicinal Chemistry PDE4 Inhibition Inflammation

Comparative Reactivity Profile: Boronic Acid vs. Protected Pinacol Ester

(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid offers a distinct reactivity advantage over its protected pinacol ester analog in Suzuki-Miyaura cross-coupling reactions. While the pinacol ester requires an additional deprotection step or specific basic conditions for transmetalation, the free boronic acid can directly participate in the catalytic cycle under standard, milder conditions [1]. This can lead to higher yields and fewer side reactions, as documented for similar arylboronic acid systems where the free acid provides superior coupling efficiency compared to its ester counterpart in challenging biaryl syntheses [2].

Suzuki-Miyaura Coupling Synthetic Efficiency Reagent Selection

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

The (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid scaffold exhibits a distinct physicochemical profile that differentiates it from simpler phenylboronic acids and influences its suitability for drug discovery. Its consensus Log P (octanol-water partition coefficient) is calculated to be 0.71, and its topological polar surface area (TPSA) is 58.92 Ų . In contrast, the unsubstituted phenylboronic acid has a lower Log P (approximately 0.8) and a significantly lower TPSA (40.46 Ų) [1]. The higher TPSA of the target compound suggests potentially lower passive membrane permeability compared to phenylboronic acid, but this is balanced by the increased lipophilicity from the cyclopentyloxy group, which can enhance binding to hydrophobic protein pockets.

Drug Design ADME Computational Chemistry

Optimal Research and Industrial Application Scenarios for (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic Acid


Medicinal Chemistry: Synthesis of PDE4 Inhibitors and Anti-Inflammatory Agents

This compound is the optimal starting material for synthesizing a class of highly potent phosphodiesterase 4 (PDE4) inhibitors, including CDP840 and Cilomilast (Ariflo). As demonstrated, downstream drug candidates containing the 3-cyclopentyloxy-4-methoxyphenyl motif exhibit nanomolar IC50 values (2-30 nM for CDP840) against PDE4, which is a validated target for asthma, COPD, and other inflammatory diseases . This direct precursor role makes it essential for any medicinal chemistry program aiming to replicate or improve upon these clinical candidates. Furthermore, its use in synthesizing isoindolinone derivatives for TNF-α inhibition has been validated in peer-reviewed studies, showing potent activity in LPS-stimulated RAW264.7 cells [5].

Synthetic Methodology Development: Benchmarking Suzuki-Miyaura Coupling Conditions

Given its high purity (≥96%) and defined physicochemical properties (Log P 0.71, TPSA 58.92 Ų) , this boronic acid serves as an ideal benchmark substrate for developing and optimizing Suzuki-Miyaura cross-coupling conditions for electron-rich and sterically hindered aryl systems. Its cyclopentyloxy group provides steric bulk that can challenge catalyst systems, making it a valuable tool for testing new ligands and catalysts [5]. The quantifiable reactivity of the free boronic acid, as opposed to its protected ester, allows for direct comparison of coupling efficiency across different protocols.

Fragment-Based Drug Discovery (FBDD) and Chemical Biology

The (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid scaffold is a privileged fragment for PDE4 inhibition and TNF-α modulation. Its balanced lipophilicity (Log P 0.71) and hydrogen-bonding capacity (via the boronic acid and methoxy groups) make it a versatile starting point for fragment elaboration or for use in structure-activity relationship (SAR) studies . It can be incorporated into larger libraries via robust Suzuki couplings to explore chemical space around the PDE4 catalytic site, leveraging the validated pharmacophore to increase the probability of identifying novel leads [5].

Process Chemistry and Scale-Up: Procuring a Reliable Building Block

For process chemistry groups scaling up a synthetic route that incorporates this specific aryl motif, the compound's availability from multiple vendors with a consistent ≥96% purity specification is a critical advantage . The established pricing (e.g., ~263 CNY/100mg from Macklin) allows for accurate cost modeling during process development [5]. This ensures supply chain reliability and minimizes variability during scale-up, as opposed to relying on custom synthesis of similar but less common boronic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.